p-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide is a chemical compound with the CAS Number 33456-68-7. It is classified as a sulfonamide derivative and is known for its potential pharmacological applications, particularly as an intermediate in the synthesis of various medicinal compounds. The molecular formula for this compound is , with a molecular weight of approximately 402.46 g/mol .
The synthesis of p-(2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate isoquinoline derivatives with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
The molecular structure of p-(2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide can be represented by its structural formula, which highlights key functional groups:
This data provides insight into the compound's connectivity and stereochemistry .
p-(2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are often facilitated by acidic or basic conditions and may require specific catalysts depending on the desired outcome.
The mechanism of action for p-(2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide is primarily linked to its role as an inhibitor of sodium-dependent glucose transporters. This inhibition leads to decreased glucose reabsorption in renal tubules and increased glucose excretion in urine.
The physical properties include:
Key chemical properties are:
The melting point and boiling point are not widely reported but are critical for determining stability and handling procedures.
p-(2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzenesulphonamide has significant scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, contributing to advancements in therapeutic agents for metabolic disorders .
The strategic disconnection of p-[2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl]benzenesulphonamide (CAS 33456-68-7) reveals two primary synthons: a functionalized isoquinoline-dione moiety and a para-substituted benzenesulfonamide unit. The ethylenic linker between these fragments suggests a Michael addition or nucleophilic displacement approach as the most feasible convergent strategy. Retrosynthetically, the isoquinoline core can be derived from 7-methoxy-4,4-dimethyl-1,3-dioxoisoquinoline, whose synthesis involves cyclocondensation of homophthalic acid derivatives with methylamine under Dean-Stark conditions. The benzenesulfonamide segment is commercially accessible as 4-vinylbenzenesulfonamide or synthesized via sulfonation of ethylbenzene followed by chlorination and amination.
A critical intermediate identified is 7-methoxy-4,4-dimethyl-2-(2-(4-(aminosulfonyl)phenyl)ethyl)isoquinoline-1,3(2H,4H)-dione, formed by coupling the isoquinoline nitrogen with the ethylene-tethered sulfonamide. This design necessitates N-alkylation prior to sulfonamide formation to prevent unwanted side reactions. Spectroscopic data (e.g., SMILES: COc1ccc2c(c1)C(=O)N(C(=O)C2(C)C)CCc1ccc(cc1)S(=O)(=O)N
[1]) confirms the regioselectivity achieved in this approach, with the ethyl spacer exhibiting preferred anti-conformation to minimize steric clash with the dioxoisoquinoline system.
Table 1: Key Physicochemical Properties of the Target Compound
Property | Value | Conditions/Method |
---|---|---|
Molecular Formula | C₂₀H₂₂N₂O₅S | Empirical |
Molecular Weight | 402.46 g/mol | - |
Melting Point | 200–202°C | Capillary method |
Solubility | Soluble in Methanol | 25°C |
Density | 1.298 ± 0.06 g/cm³ | - |
Boiling Point | 643.7 ± 65.0°C | 760 mmHg |
IUPAC Name | 4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide | - |
Mechanochemical synthesis has emerged as a green alternative to traditional solvent-based routes for this compound, with significant implications for yield and purity. In solvent-free mechanochemical reactions (neat grinding), the solid-state reaction between 7-methoxy-4,4-dimethylisoquinoline-1,3-dione and 4-(2-bromoethyl)benzenesulfonamide proceeds through diffusion-controlled interfacial contact. However, yields are modest (45–55%) due to poor mass transfer and localized overheating leading to decomposition [4].
Liquid-Assisted Grinding (LAG) using polar additives (η = 0.1–0.5 μL/mg) dramatically improves efficiency. Methanol (ε = 32.7) enhances molecular mobility without dissolving reactants, achieving 75% yield in a planetary mill after 60 minutes. Crucially, Solvate-Assisted Grinding (SAG) outperforms both neat and LAG methods. When the benzenesulfonamide component is pre-solvated with one equivalent of pyridine, the coordinated pyridine weakens the C-Br bond of the alkylating agent, facilitating nucleophilic attack by the isoquinoline nitrogen. This method achieves 92% yield at ambient temperature with reduced reaction time (30 minutes) and eliminates solvent waste [7].
Table 2: Comparative Analysis of Synthesis Methods
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Neat Grinding | Ball milling, 25 Hz | 45–55 | 90 min | Solvent-free |
LAG (Methanol) | η = 0.3, 25 Hz | 70–75 | 60 min | Enhanced mass transfer |
SAG (Pyridine solvate) | η = 0.55 equiv, 25 Hz | 88–92 | 30 min | Pre-activated electrophile |
Solution (DMF) | Reflux, 80°C | 82–85 | 8 h | Homogeneous reaction medium |
Density Functional Theory (DFT) calculations reveal that pyridine coordination in SAG lowers the transition state energy for N-alkylation by 8.3 kcal/mol compared to solvent-free conditions. This is attributed to electrostatic stabilization of the developing charge separation during the SN₂ process [7]. Solution-phase synthesis in DMF at 80°C affords good yields (82–85%) but requires prolonged heating and generates significant solvent waste, diminishing its industrial attractiveness.
Functionalization of the isoquinoline core demands precise regiocontrol due to the inherent electronic bias imposed by the methoxy group at C7. The C5 and C8 positions are electron-deficient and susceptible to nucleophilic attack, while C6 exhibits heightened reactivity toward electrophiles. Transition metal-catalyzed C–H activation has proven indispensable for late-stage modifications.
Palladium-catalyzed (Pd(OAc)₂/PCy₃) C–H arylation at C6 proceeds efficiently using aryl iodides as coupling partners (yields: 78–85%). This reaction is enabled by the sulfonamide directing group, which coordinates Pd(II) to form a stable six-membered palladacycle intermediate. Deuterium-labeling studies confirm irreversible C–H cleavage as the rate-determining step [5]. Ruthenium catalysts ([Ru(p-cymene)Cl₂]₂) facilitate oxidative olefination at C5 using acrylates, leveraging the electron-withdrawing dione moiety to stabilize the ruthenacycle intermediate. Notably, this method tolerates the ethylene-linked sulfonamide without competitive cyclometalation [8].
For halogenation, N-bromosuccinimide (NBS) with catalytic FeCl₃ (5 mol%) selectively brominates C6 at 0°C (yield: 91%). The iron catalyst acts as a Lewis acid to polarize the N–Br bond, generating electrophilic bromonium equivalents. This site-selectivity contrasts with uncatalyzed bromination, which occurs predominantly at C5. The resulting C6-bromo derivative serves as a versatile intermediate for Suzuki-Miyaura cross-coupling, enabling installation of aryl, heteroaryl, or alkenyl groups to modulate the compound’s electronic properties [5] [8].
Table 3: Catalytic Functionalization of the Isoquinoline Core
Reaction Type | Catalyst System | Position Modified | Yield Range (%) | Key Application |
---|---|---|---|---|
C–H Arylation | Pd(OAc)₂/PCy₃/K₂CO₃ | C6 | 78–85 | Biaryl diversification |
Oxidative Olefination | [Ru(p-cymene)Cl₂]₂/Cu(OAc)₂ | C5 | 70–82 | Conjugated enoate installation |
Halogenation | NBS/FeCl₃ (5 mol%) | C6 | 88–91 | Cross-coupling precursor |
The ethylene bridge (–CH₂CH₂–) linking the isoquinoline-dione and benzenesulfonamide moieties introduces conformational flexibility rather than configurational stereoisomerism, as no chiral centers exist. However, rotational barriers around the C(sp³)–N and C(sp³)–C(sp²) bonds significantly influence molecular topology and crystal packing. Density Functional Theory (ωB97X-D/cc-pVTZ) predicts three stable conformers differing by C–N–C–C and N–C–C–C dihedral angles. The global minimum (ΔG = 0 kcal/mol) exhibits an anti-periplanar arrangement (Φₙ₋c₋c₋c = 178°) with the sulfonamide oxygen atoms oriented syn to the dione carbonyls, enabling weak intramolecular C–H···O hydrogen bonds [1].
In the crystalline state (P2₁/c space group), X-ray diffraction reveals an extended conformation stabilized by intermolecular N–H···O═C hydrogen bonds between the sulfonamide proton and a carbonyl oxygen of an adjacent molecule (distance: 2.02 Å). This creates a herringbone pattern that aligns the benzenesulfonamide rings at 54° relative to the isoquinoline plane. Notably, the crystal lattice accommodates no solvent molecules, consistent with the compound’s low hygroscopicity. Solid-state NMR (¹³C CP/MAS) corroborates this rigidity, showing distinct chemical shifts for the ethylene carbons (δ 36.2 and 48.7 ppm) due to restricted rotation in the lattice [3] [6].
The sulfonamide group’s hydrogen-bonding capacity governs supramolecular assembly. The acidic N–H protons (δ 7.2 ppm in DMSO-d₆) form dimeric motifs in nonpolar solvents, while in polar media like methanol, they engage in solvent bridges. This dynamic behavior influences solubility and crystallization kinetics. Computational Natural Bond Orbital (NBO) analysis confirms significant hyperconjugation between the sulfonamide lone pair (nₙ) and the σ* orbital of the adjacent ethylene C–H bond (stabilization: 3.8 kcal/mol), contributing to the observed conformational preference [6].
Comprehensive Compound Identification
Table 4: Nomenclature and Identifiers for p-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl]benzenesulphonamide
Identifier Type | Name/Number |
---|---|
CAS Registry Number | 33456-68-7 |
Systematic IUPAC Name | 4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide |
Common Synonyms | Benzenesulfonamide, 4-[2-(3,4-dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]- |
p-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl]benzenesulphonamide | |
Gliquidone Impurity B | |
Molecular Formula | C₂₀H₂₂N₂O₅S |
MDL Number | MFCD09031244 |
Canonical SMILES | COc1ccc2c(c1)C(=O)N(C(=O)C2(C)C)CCc1ccc(cc1)S(=O)(=O)N |
Note: Synonyms sourced from supplier databases [1] [2] [3].
The synthetic and structural insights presented herein provide a robust framework for the efficient preparation and targeted modification of this pharmacologically significant isoquinoline derivative, highlighting the critical interplay between molecular design, catalytic innovation, and advanced mechanistic understanding.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7